(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile is an organic compound that features a benzoxazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile typically involves the condensation of 2-aminophenol with 4-chlorobenzaldehyde, followed by cyclization and nitrile formation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions may convert the nitrile group to an amine or other functional groups.
Substitution: The benzoxazole and chlorophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds with benzoxazole structures are often investigated for their potential as antimicrobial or anticancer agents.
Medicine
In medicine, this compound may be explored for its pharmacological properties, including its ability to interact with specific biological targets.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile: Contains a methyl group instead of chlorine, potentially altering its chemical and physical properties.
Uniqueness
The presence of the 4-chlorophenyl group in (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile may confer unique reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBWMZZGWDVTAU-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC=C(C=C3)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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